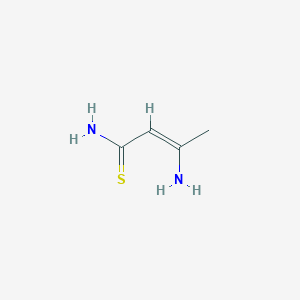
1,3-diethyl 2-(pyrimidin-5-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-diethyl 2-(pyrimidin-5-yl)propanedioate, also known as 2-(pyrimidin-5-yl)propanedioic acid diethyl ester, is an organic compound belonging to the pyrimidine family of molecules. It is a white crystalline solid that is insoluble in water, but soluble in many organic solvents. It has a melting point of 77-79°C, and a boiling point of 135-137°C. 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate has been studied for its potential applications in various fields, including synthesis, drug design, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate has been studied for its potential applications in various fields. For example, it has been used as a starting material for the synthesis of various biologically active compounds, such as inhibitors of HIV-1 reverse transcriptase. It has also been used as a model compound for the study of the structure and reactivity of pyrimidine derivatives. Furthermore, it has been studied for its potential applications in drug design and medicinal chemistry.
Wirkmechanismus
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate is believed to act as an inhibitor of HIV-1 reverse transcriptase. It is thought to bind to the active site of the enzyme, blocking the enzyme's ability to catalyze the conversion of viral RNA into DNA. This inhibition of the enzyme's activity results in the inhibition of HIV-1 replication.
Biochemical and Physiological Effects
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate has been studied for its potential effects on biochemical and physiological processes. For example, it has been shown to inhibit the activity of HIV-1 reverse transcriptase, as well as other enzymes involved in the replication of the virus. Furthermore, it has been shown to have antioxidant activity, and to have the potential to modulate the activity of certain proteins involved in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in high purity. Furthermore, it is relatively stable and can be stored for long periods of time. However, it is not soluble in water, and must be dissolved in organic solvents. Additionally, it is not particularly soluble in many of the commonly used buffers and reagents.
Zukünftige Richtungen
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate has potential applications in drug design and medicinal chemistry, and its use in these fields should be further explored. Additionally, its potential effects on biochemical and physiological processes should be studied in greater detail. Finally, the potential to use 1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate as a starting material for the synthesis of other biologically active compounds should be investigated.
Synthesemethoden
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate can be synthesized using a two-step procedure. In the first step, 1,3-diethyl 2-(pyrimidin-5-yl)propanedioateamino-5-methylpyrimidine is reacted with ethyl chloroformate to form an ethyl ester. In the second step, this ethyl ester is reacted with diethyl carbonate to form the desired product. This two-step synthesis method is simple and efficient, and has become the standard method for the production of 1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate involves the reaction of ethyl acetoacetate with 2-chloro-5-methylpyrimidine followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Ethyl acetoacetate", "2-chloro-5-methylpyrimidine", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2-chloro-5-methylpyrimidine in ethanol with the presence of sodium ethoxide as a catalyst.", "Step 2: The resulting product is hydrolyzed with aqueous sodium hydroxide to form the corresponding acid.", "Step 3: The acid is then decarboxylated with hydrochloric acid to yield the final product, 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate." ] } | |
CAS-Nummer |
1486307-09-8 |
Produktname |
1,3-diethyl 2-(pyrimidin-5-yl)propanedioate |
Molekularformel |
C11H14N2O4 |
Molekulargewicht |
238.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



